(2E)-2-[(furan-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
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Overview
Description
(2E)-2-[(furan-2-yl)methylidene]-1-azabicyclo[222]octan-3-one is an organic compound with the molecular formula C12H13NO2 It is a derivative of quinuclidinone, featuring a furan ring attached to the quinuclidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(furan-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one typically involves the condensation of quinuclidin-3-one with furfural. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methylene bridge between the furan ring and the quinuclidinone core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(furan-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The methylene bridge can be reduced to form saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinuclidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Saturated quinuclidinone derivatives.
Substitution: Substituted quinuclidinone derivatives with various functional groups.
Scientific Research Applications
(2E)-2-[(furan-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(furan-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structure. The furan ring and quinuclidinone core may facilitate binding to specific sites, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinuclidin-3-one: The parent compound, lacking the furan ring.
2-(2-Furylmethylene)cyclohexanone: Similar structure but with a cyclohexanone core instead of quinuclidinone.
2-(2-Furylmethylene)piperidin-4-one: Similar structure but with a piperidinone core.
Uniqueness
(2E)-2-[(furan-2-yl)methylidene]-1-azabicyclo[222]octan-3-one is unique due to the presence of both the furan ring and the quinuclidinone core, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLJEHXLQINNQQ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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